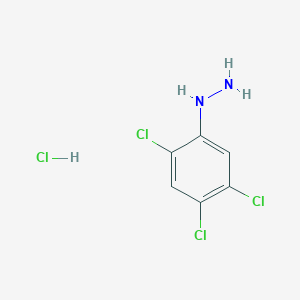

1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2,4,5-trichlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8;/h1-2,11H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNQXLXFROTHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2724-67-6 | |

| Record name | Hydrazine, (2,4,5-trichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride typically involves the reaction of 2,4,5-trichloronitrobenzene with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

Reduction: It can be reduced to form hydrazones or other reduced products.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride can be synthesized through various methods involving the chlorination of phenylhydrazine or the reaction of substituted hydrazines with halogenated aromatic compounds. The compound is characterized by its trichlorophenyl group, which enhances its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds containing trichlorophenyl groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound demonstrate effective inhibition against various bacterial strains and fungi. The specific mechanisms often involve disruption of cellular processes or interference with metabolic pathways.

Anticancer Properties

There is growing interest in the anticancer potential of hydrazine derivatives. Some studies suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and proliferation.

Insecticides and Herbicides

The compound has been explored for its use in developing insecticides and herbicides. Its effectiveness arises from its ability to disrupt the growth and reproduction of pests while being less harmful to non-target organisms. Patents have documented formulations utilizing this compound for pest control in agricultural settings .

Plant Growth Regulators

Research indicates that certain hydrazine derivatives can act as plant growth regulators, promoting or inhibiting growth depending on concentration and application method. This dual functionality makes them valuable in agricultural practices where precise control over plant development is needed.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biochemical studies, it can act as an inhibitor or activator of specific enzymes, affecting their catalytic activity. The compound may also interact with proteins and other biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Position Isomers

- 2,4,6-Trichlorophenylhydrazine Hydrochloride (CAS 5329-12-4):

- Structural Difference : Chlorines at 2-, 4-, and 6-positions create a symmetrical substitution pattern, unlike the asymmetrical 2,4,5-isomer.

- Reactivity : Symmetry may facilitate crystallization but reduce regioselectivity in reactions. For example, 2,4,6-trichlorophenylhydrazine reacts with ketones (e.g., 2-acetylbenzofuran) to form hydrazones in high yields (~90%) under acidic reflux conditions .

- Applications : Used in hydrazone synthesis for heterocycles and dyes, similar to the 2,4,5-isomer .

2.2. Halogen-Substituted Analogs

(2,4,5-Trifluorophenyl)hydrazine Hydrochloride (CAS 1024006-03-8):

- Structural Difference : Fluorine replaces chlorine at all positions.

- Electronic Effects : Fluorine’s high electronegativity increases electron-withdrawing effects but reduces steric bulk compared to chlorine.

- Physical Properties : Lower molecular weight (198.57 g/mol vs. ~250–270 g/mol for trichloro analogs) improves solubility in polar solvents .

- Applications : Favored in medicinal chemistry for metabolic stability and bioavailability enhancement .

- 2,4-Dichlorophenylhydrazine Hydrochloride: Structural Difference: Lacks the 5-chloro substituent. Reactivity: Higher nucleophilicity due to fewer electron-withdrawing groups. Reacts with acetophenones to form hydrazones (e.g., 1c) in 90% yield under mild conditions . Biological Relevance: Used in synthesizing farnesyltransferase antagonists, indicating tailored bioactivity compared to trichloro derivatives .

2.3. Functional Group Variations

(2-Fluoro-5-methyl-phenyl)hydrazine Hydrochloride (CAS 44a, ):

- Structural Features : Combines fluorine and methyl groups.

- Reactivity : Methyl’s electron-donating effect counterbalances fluorine’s electron withdrawal, enabling diverse cyclization pathways (e.g., tetrahydro-pyridoindoles) .

- Yield Comparison : Lower yields (22–50%) in indole synthesis compared to trichlorophenyl analogs, possibly due to reduced stabilization of intermediates .

Comparative Data Table

*Estimated based on analogous structures.

Research Findings and Implications

- Synthetic Utility : The 2,4,5-trichloro derivative’s strong electron-withdrawing effects make it ideal for reactions requiring stabilized intermediates, such as heterocycle formation. However, its steric bulk can reduce reaction rates compared to dichloro or fluoro analogs .

- Biological Activity : Trichlorophenyl hydrazines are pivotal in antimicrobial and anticancer agent development. For example, pyrazolines bearing trichlorophenyl moieties exhibit moderate to good antimicrobial activity .

- Stability Challenges: Derivatives like hydrazido acid chlorides from 2,4,5-trichlorophenylhydrazine are less stable than those from dimethylhydrazine, requiring low-temperature storage to prevent decomposition into 2,4,5-trichlorophenol .

Biological Activity

1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride, a derivative of trichlorophenyl hydrazine, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications by reviewing relevant literature and research findings.

Chemical Structure and Properties

- Chemical Formula : C6H5Cl3N2·HCl

- CAS Number : 2724-67-6

The compound features a hydrazine functional group attached to a trichlorophenyl moiety, which contributes to its biological activity through various mechanisms.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it can inhibit monoamine oxidase (MAO), an enzyme associated with neurotransmitter metabolism, which may have implications in treating mood disorders .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli through disruption of cell membrane integrity .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For example, it has been evaluated against colon carcinoma HCT-116 cells, showing promising results with IC50 values indicating significant growth inhibition .

Antimicrobial Effects

A study conducted by demonstrated the antimicrobial efficacy of this compound against several microbial strains. The results are summarized in the following table:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Anticancer Activity

In a study assessing the anticancer properties of various hydrazine derivatives, this compound was tested against multiple cancer cell lines. The results indicated:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 (Colon Carcinoma) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

This data supports the hypothesis that the compound could serve as a lead structure for developing new anticancer therapies .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Hydrazine derivatives are known for their potential toxicity and carcinogenicity. A review by highlights that exposure to hydrazines can increase the risk of liver tumors in animal models. Therefore, safety evaluations are essential before considering clinical applications.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions between 2,4,5-trichlorophenylhydrazine hydrochloride and ketones or aldehydes. For example, refluxing benzylideneacetone with phenylhydrazine derivatives in ethanol for 6–8 hours yields pyrazole derivatives . Key factors include:

- Solvent choice : Ethanol is preferred due to its polarity and boiling point (78°C), which facilitates reflux.

- Reaction time : Extended reflux (≥6 hours) ensures complete cyclization.

- Stoichiometry : Equimolar ratios of hydrazine and carbonyl precursors minimize side products.

Data Table :

| Precursor | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylideneacetone | Ethanol | 6–8 | 70–85 |

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Analytical techniques include:

- Melting Point (mp) : Sharp mp ranges (e.g., 225°C with decomposition) indicate purity .

- HPLC/GC-MS : Quantifies residual solvents or byproducts (e.g., unreacted hydrazine).

- NMR/IR Spectroscopy : Confirms functional groups (e.g., NH-NH₂ stretch at ~3300 cm⁻¹) and aromatic chlorination patterns .

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages to theoretical values .

Q. What are the primary applications of this compound in heterocyclic synthesis?

Methodological Answer: The compound serves as a precursor for pyrazoles and indoles, which are scaffolds in medicinal chemistry. For example:

- Pyrazole synthesis : React with α,β-unsaturated ketones to form 4,5-dihydro-1H-pyrazoles via cyclocondensation .

- Fischer indole synthesis : Acid-catalyzed reactions with ketones yield substituted indoles, useful in bioactive molecule development .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXT refines bond lengths, angles, and torsional conformations. For example:

- Space group determination : Automated algorithms in SHELXT identify symmetry operations .

- Hydrogen bonding : Reveals intermolecular interactions (e.g., NH···Cl) critical for stability .

Case Study : A derivative with conflicting NMR data was resolved via SC-XRD, confirming a distorted chair conformation due to steric hindrance .

Q. What mechanistic insights explain byproduct formation during hydrazine-based syntheses?

Methodological Answer: Byproducts like 2,4,5-trichlorophenol arise from hydrolysis or oxidative degradation. Key factors:

Q. How do researchers reconcile contradictory data on the compound’s stability under varying storage conditions?

Methodological Answer: Contradictions often stem from:

- Hygroscopicity : Absorbed moisture accelerates hydrolysis; anhydrous storage (desiccants) is critical .

- Light sensitivity : UV exposure degrades aromatic chlorides; amber glass vials are recommended .

Validation Protocol :

Conduct accelerated stability studies (40°C/75% RH for 6 months).

Compare HPLC profiles pre/post storage to quantify degradation .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., NH₂ group reactivity) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., ethanol vs. DMF) .

Case Study : DFT predicted regioselective attack at the para-chlorine position, validated experimentally via NMR .

Q. How is the compound’s toxicity profile assessed for safe laboratory handling?

Methodological Answer:

- GHS Classification : Refer to safety data sheets (SDS) for hazard codes (e.g., H315: Skin irritation) .

- In vitro assays : Use cell lines (e.g., HEK293) to measure IC₅₀ values for acute toxicity .

Protocol : - Ventilation : Use fume hoods during synthesis.

- PPE : Nitrile gloves, lab coats, and goggles mitigate exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.